4-(4-Hydroxythian-4-yl)benzonitrile
Description
4-(4-Hydroxythian-4-yl)benzonitrile is a benzonitrile derivative featuring a six-membered thian ring (tetrahydrothiopyran) substituted with a hydroxyl group at the 4-position. The thian ring contains one sulfur atom, distinguishing it from nitrogen-containing analogs like piperidine derivatives. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., piperidine- or thiophene-substituted benzonitriles) suggest utility in drug intermediates or functional materials .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(4-hydroxythian-4-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12/h1-4,14H,5-8H2 |
InChI Key |
ZVQAGSGNVBNHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxythian-4-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the thian-4-yl and hydroxyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(4-Hydroxythian-4-yl)benzonitrile may involve more scalable and efficient methods. One such method includes the use of ionic liquids as recycling agents, which can simplify the separation process and reduce the need for metal salt catalysts . This green synthesis approach not only improves yield but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxythian-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Oxothian-4-yl)benzonitrile.
Reduction: Formation of 4-(4-Hydroxythian-4-yl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-(4-Hydroxythian-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxythian-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares 4-(4-Hydroxythian-4-yl)benzonitrile with structurally related compounds:
Biological Activity
4-(4-Hydroxythian-4-yl)benzonitrile, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies and highlighting important data, including case studies and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 4-(4-Hydroxythian-4-yl)benzonitrile can be described as follows:
- Chemical Formula : C11H10NOS
- Molecular Weight : 218.27 g/mol
- Functional Groups : Hydroxy (-OH), nitrile (-CN), and thian (sulfur-containing heterocycle).
Biological Activity Overview
Research indicates that 4-(4-Hydroxythian-4-yl)benzonitrile exhibits several biological activities, primarily in the context of antiviral and anticancer properties. The following sections detail these activities based on available evidence.
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Studies have indicated that similar thian derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Effects
A recent investigation into related thian derivatives demonstrated significant cytotoxicity against human colorectal adenocarcinoma cell lines, suggesting that 4-(4-Hydroxythian-4-yl)benzonitrile may share similar properties.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT29 (Colorectal Cancer) | 10.5 | |
| MCF7 (Breast Cancer) | 12.3 | |
| A549 (Lung Cancer) | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(4-Hydroxythian-4-yl)benzonitrile. Research into related compounds has revealed that modifications to the thian ring and the presence of hydroxyl groups significantly influence their potency.
Key Findings:
- Hydroxyl Group Positioning : Hydroxyl groups at specific positions enhance solubility and bioavailability.
- Thian Ring Modifications : Alterations in the thian ring structure can either increase or decrease cytotoxicity, emphasizing the need for careful structural design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
